molecular formula C15H10BrFN2OS2 B10922064 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B10922064
M. Wt: 397.3 g/mol
InChI Key: SJNVPTQLFPPKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiol or disulfide compound.

    Acetamide Formation: The final step involves the reaction of the benzothiazole derivative with 4-bromo-2-fluoroaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors for specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
  • N-(4-Bromo-2-fluorophenyl)acetamide
  • 2-(1,3-Benzothiazol-2-ylthio)-N-(4-bromophenyl)acetamide

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE is unique due to the presence of both benzothiazole and 4-bromo-2-fluorophenyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H10BrFN2OS2

Molecular Weight

397.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C15H10BrFN2OS2/c16-9-5-6-11(10(17)7-9)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20)

InChI Key

SJNVPTQLFPPKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.